5-Bromo-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family, characterized by the presence of a bromine atom at the 5-position and a methyl group at the 2-position. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and materials science due to its unique chemical properties and biological activities.
The synthesis of 5-Bromo-2-methyl-1H-benzo[d]imidazole typically involves cyclization reactions of appropriate precursors. A common synthetic route includes the reaction of 5-bromo-2-nitroaniline with formic acid and a reducing agent to yield the desired benzimidazole derivative. This method allows for the introduction of both the bromine and methyl groups in a controlled manner .
The molecular structure of 5-Bromo-2-methyl-1H-benzo[d]imidazole features a fused imidazole ring system with a bromine substituent at the 5-position and a methyl group at the 2-position. The structure can be represented as follows:
5-Bromo-2-methyl-1H-benzo[d]imidazole participates in several types of chemical reactions:
The mechanism of action for 5-Bromo-2-methyl-1H-benzo[d]imidazole involves its interaction with biological targets, particularly in medicinal applications where it demonstrates potential antimicrobial and anticancer activities.
Research indicates that benzimidazole derivatives can inhibit various enzymes involved in critical biochemical pathways, making them candidates for drug development . The specific pathways affected depend on the functional groups present on the benzimidazole core.
5-Bromo-2-methyl-1H-benzo[d]imidazole has diverse applications across several scientific fields:
The compound’s systematic name, 5-bromo-2-methyl-1H-benzo[d]imidazole, precisely defines its molecular architecture: a benzimidazole core (benzo[d]imidazole) with bromine at the 5-position and a methyl group at the 2-position of the imidazole ring. This naming follows the IUPAC system where the imidazole nitrogen adjacent to the fusion bond is designated as position-1, and the benzene ring positions are numbered 4-7. However, significant alternative nomenclature exists where the benzene ring positions are prioritized, leading to the synonym 6-bromo-2-methyl-1H-benzimidazole – a naming variation reflecting the same molecular structure [2] [4] [7]. The CAS registry system resolves this ambiguity under the unified identifier 1964-77-8 [1] [3].
Bond angles at the imidazole ring: ≈105-112° [5]
Tautomerism: Like all 1H-benzimidazoles, the compound exhibits prototropic tautomerism involving the N1-H proton migration between the two annular nitrogen atoms (N1 and N3). While theoretically possible, the 2-methyl substituent slightly influences the tautomeric equilibrium, favoring the N1-H form observed in solid-state structures [5] [10].
Table 1: Systematic and Common Nomenclature for 5-Bromo-2-methyl-1H-benzo[d]imidazole
Nomenclature System | Primary Name | Common Synonyms |
---|---|---|
IUPAC Systematic | 5-Bromo-2-methyl-1H-benzo[d]imidazole | 6-Bromo-2-methyl-1H-benzimidazole; 5-Bromo-2-methylbenzimidazole; 5-Bromo-2-methyl-1H-1,3-benzodiazole |
CAS Registry | Unified under 1964-77-8 | T56 BM DNJ C1 GE; AmbkkkkK107 |
Chemical Abstracts | 1H-Benzimidazole, 5-bromo-2-methyl- | 5-Bromo-2-methylbenzoimidazole |
The benzimidazole scaffold emerged as a chemically significant entity following Hantzsch's pioneering work on imidazole synthesis in 1887, though the specific brominated derivative gained prominence considerably later during the mid-20th century explosion of heterocyclic chemistry for drug discovery [10]. The strategic placement of bromine at the 5-position created a versatile halogenated intermediate amenable to modern cross-coupling methodologies (e.g., Suzuki, Stille, Buchwald-Hartwig reactions), positioning this compound as a critical building block in pharmaceutical development pipelines. Its commercial availability from multiple suppliers (e.g., MSE Supplies, BLD Pharmatech) by the early 21st century reflects its established industrial importance [1] [6] [7].
The compound's significance extends beyond mere reactivity:
The compound's synthetic versatility was further amplified by advances in catalytic methods. Notably, research demonstrated its production via rhodium-catalyzed alkylation of benzene-1,2-diamines and photocatalytic synthesis from nitro compounds and ethanol – green chemistry approaches enhancing its accessibility [4] [10].
5-Bromo-2-methyl-1H-benzo[d]imidazole exhibits well-characterized physical properties essential for handling and application in synthetic workflows:
Physical State and Appearance: Typically presents as a light yellow to yellow crystalline solid at ambient temperature [1] [3] [6]. High-purity lots (≥97-99.84% by HPLC) display consistent coloration, with discoloration potentially indicating decomposition or impurities [1] [3] [6].
Thermal Properties:
Flash Point: 194.1 ± 20.4 °C, indicating moderate flammability requiring standard precautions against ignition sources [2] [9]
Density and Solubility: The crystalline solid has a density of 1.654 g/cm³ (experimental) or 1.7±0.1 g/cm³ (predicted) [4] [2]. While comprehensive solubility profiling remains limited in public literature, its structure suggests:
Solubility enhancement in halogenated solvents (dichloromethane, chloroform)
Spectral Properties:
1H NMR (DMSO-d6): Consistent with structure; methyl protons appear as a singlet near δ 2.5 ppm; aromatic protons display distinct coupling patterns between δ 7.2-8.4 ppm [5]
Table 2: Comprehensive Physicochemical Profile of 5-Bromo-2-methyl-1H-benzo[d]imidazole
Property | Value / Description | Conditions/Notes | Source Reference |
---|---|---|---|
Molecular Formula | C₈H₇BrN₂ | Confirmed by elemental analysis | [1] [2] |
Molecular Weight | 211.06 g/mol | Calculated exact mass: 209.979248 | [1] [4] |
Appearance | Light yellow to yellow solid | Crystalline form typical | [1] [3] |
Melting Point | 214–215 °C | Capillary method | [4] |
Boiling Point | 397.3 ± 15.0 °C | At 760 mmHg | [2] [4] |
Density | 1.654 g/cm³ (exp); 1.7±0.1 g/cm³ (pred) | Experimental vs. predicted | [4] [2] |
Flash Point | 194.1 ± 20.4 °C | Cleveland Open Cup | [2] [9] |
Vapor Pressure | 3.66 × 10⁻⁶ mmHg | At 25°C | [4] |
Refractive Index | 1.697 | Predicted value | [2] |
LogP (Partition Coeff.) | 2.49 | Measure of lipophilicity | [2] |
Purity (HPLC) | Up to 99.84% | Commercial grade | [1] [3] |
Storage Conditions | Sealed, dry, room temperature | Long-term stability verified | [1] [6] |
The compound’s stability profile renders it suitable for standard laboratory handling and commercial transportation. Its classification under HS Code 2933990090 (heterocyclic compounds with nitrogen hetero-atom(s) only) reflects regulatory recognition of its chemical nature, with standard VAT and tariff rates applicable in international commerce [2]. While the bromine atom presents potential reactivity, the compound exhibits no exceptional instability when stored properly, making it a reliable building block for multi-step synthetic sequences in pharmaceutical and agrochemical research.
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5